NT-Benzyl-NA-(methoxycarbonyl)-L-histidine
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Overview
Description
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine is a synthetic compound that belongs to the class of benzylated histidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the imidazole ring of histidine, along with a methoxycarbonyl group attached to the alpha-amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Benzylation: The protected histidine is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methoxycarbonylation: The benzylated histidine is then reacted with methyl chloroformate to introduce the methoxycarbonyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity to these targets, while the methoxycarbonyl group influences its solubility and stability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine can be compared with other benzylated histidine derivatives, such as:
NT-Benzyl-NA-(acetyl)-L-histidine: Similar structure but with an acetyl group instead of a methoxycarbonyl group.
NT-Benzyl-NA-(propionyl)-L-histidine: Contains a propionyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-22-15(21)17-13(14(19)20)7-12-9-18(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
InChI Key |
SHDCONJEHKVNKV-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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